molecular formula C19H16N2O2S B5867251 N-[4-(2-quinolin-2-ylsulfanylacetyl)phenyl]acetamide

N-[4-(2-quinolin-2-ylsulfanylacetyl)phenyl]acetamide

Cat. No.: B5867251
M. Wt: 336.4 g/mol
InChI Key: CJTRHTHSQGIJBF-UHFFFAOYSA-N
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Description

N-[4-(2-quinolin-2-ylsulfanylacetyl)phenyl]acetamide is a compound that features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes syntheses . These methods involve various reaction conditions such as the use of acids, bases, and catalysts to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of quinoline derivatives often employs scalable synthetic routes that can be optimized for high yield and purity. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-quinolin-2-ylsulfanylacetyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-[4-(2-quinolin-2-ylsulfanylacetyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-quinolin-2-ylsulfanylacetyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with enzymes and receptors, leading to various biological effects. The sulfanylacetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-quinolin-2-ylsulfanylacetyl)phenyl]acetamide is unique due to the presence of the sulfanylacetyl group, which can enhance its biological activity and specificity compared to other quinoline derivatives .

Properties

IUPAC Name

N-[4-(2-quinolin-2-ylsulfanylacetyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-13(22)20-16-9-6-15(7-10-16)18(23)12-24-19-11-8-14-4-2-3-5-17(14)21-19/h2-11H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTRHTHSQGIJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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